N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide, commonly known as DBCO-PEG4-Sulfo-NHS ester, is a chemical compound that is widely used in scientific research. This compound is a type of sulfo-NHS ester that is commonly used for the labeling of biomolecules, such as proteins, peptides, and antibodies. The compound is highly reactive and can react with amino groups in biomolecules to form stable covalent bonds.
Mechanism of Action
The mechanism of action of DBCO-PEG4-Sulfo-NHS ester involves the formation of stable covalent bonds with amino groups in biomolecules. The compound reacts with primary amines in biomolecules, such as lysine residues, to form stable amide bonds. This results in the covalent attachment of the compound to the biomolecule.
Biochemical and Physiological Effects:
DBCO-PEG4-Sulfo-NHS ester has no direct biochemical or physiological effects on cells or tissues. However, the labeling of biomolecules with the compound can have indirect effects on cellular processes. For example, the labeling of proteins with fluorescent dyes can affect protein function and localization.
Advantages and Limitations for Lab Experiments
One of the main advantages of DBCO-PEG4-Sulfo-NHS ester is its high reactivity and specificity for primary amines. This allows for efficient labeling of biomolecules with minimal background labeling. The compound is also stable and can be stored for long periods of time.
However, there are some limitations to the use of DBCO-PEG4-Sulfo-NHS ester. One limitation is the need for specialized knowledge and equipment for the synthesis and labeling of biomolecules. Another limitation is the potential for non-specific labeling of biomolecules, which can affect the accuracy of experimental results.
Future Directions
There are many future directions for the use of DBCO-PEG4-Sulfo-NHS ester in scientific research. One direction is the development of new labeling strategies for biomolecules, such as the use of different tags and imaging modalities.
Another direction is the development of new drug delivery systems using DBCO-PEG4-Sulfo-NHS ester. This could involve the functionalization of nanoparticles with the compound for targeted drug delivery to specific cells or tissues.
Overall, DBCO-PEG4-Sulfo-NHS ester is a highly useful compound for the labeling of biomolecules in scientific research. Its high reactivity and specificity make it a valuable tool for a wide range of applications, from imaging to drug delivery.
Scientific Research Applications
DBCO-PEG4-Sulfo-NHS ester has a wide range of applications in scientific research. One of the main applications is in the labeling of biomolecules for imaging and detection purposes. The compound can be used to label proteins, peptides, and antibodies with fluorescent dyes, biotin, or other tags. This allows for the visualization and tracking of biomolecules in cells and tissues.
Another application of DBCO-PEG4-Sulfo-NHS ester is in the development of drug delivery systems. The compound can be used to functionalize nanoparticles and other drug carriers, allowing for targeted delivery of drugs to specific cells or tissues.
properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O2S/c1-20-9-12(6-17-20)24(22,23)19-11-5-18-21(8-11)7-10-2-3-13(15)14(16)4-10/h2-6,8-9,19H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCMNUGJIEDLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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